molecular formula C16H11N5O8S B2973117 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide CAS No. 886913-90-2

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide

Cat. No.: B2973117
CAS No.: 886913-90-2
M. Wt: 433.35
InChI Key: HNCCSJMTUKQJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a 3,5-dinitrobenzamide moiety at position 2.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-9(3-5-13)15-18-19-16(29-15)17-14(22)10-6-11(20(23)24)8-12(7-10)21(25)26/h2-8H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCCSJMTUKQJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and the mechanisms underlying its activity.

  • Molecular Formula : C19H17N3O10S2
  • Molecular Weight : 511.48 g/mol
  • CAS Number : Not available

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring followed by the introduction of the dinitrobenzamide moiety. The detailed synthetic pathway remains proprietary in many studies but generally follows established organic synthesis techniques.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Staphylococcus aureus0.15
Candida albicans0.30

The compound exhibits selective action against Gram-positive and Gram-negative bacteria, showing particularly strong activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxicity

In vitro studies assessing cytotoxicity have revealed that this compound has moderate cytotoxic effects on human cell lines:

Cell Line IC50 (µM)
HaCat (human keratinocytes)25
Balb/c 3T3 (mouse fibroblasts)30

The observed cytotoxicity suggests potential applications in cancer therapy, although further studies are required to elucidate the mechanisms involved .

The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that it forms critical hydrogen bonds with active site residues, enhancing its binding affinity and subsequently inhibiting bacterial growth . The interactions can be summarized as follows:

  • Binding Interactions :
    • Hydrogen bonds with SER1084 and ASP437.
    • Pi-Pi stacking interactions with nucleotides.

These interactions are crucial for the expression of its antibacterial activity and suggest a multi-target approach in its mechanism.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated a significant inhibition zone against both Gram-positive and Gram-negative bacteria compared to control groups .

Cytotoxicity Assessment

Another study focused on the cytotoxic effects on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anti-cancer agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Substituents on Oxadiazole Core Key Functional Groups Antimicrobial Activity (vs. S. aureus)
Target Compound 4-(methylsulfonyl)phenyl, 3,5-dinitrobenzamide Methylsulfonyl, nitro, benzamide Not reported
OZE-I 5,6,7,8-tetrahydronaphthalen-2-yl Cyclopropanecarboxamide Active (prolonged nematode survival)
OZE-II 3,5-dimethoxyphenyl Dimethoxy, sulfonyl benzamide Active (broad-spectrum)
OZE-III 4-chlorophenyl Chlorophenyl, pentanamide Moderate activity
  • Key Observations: The methylsulfonyl group in the target compound may enhance membrane permeability compared to OZE-I’s cyclopropane or OZE-III’s chlorophenyl groups, which are less polar .

Four-Component Synthesized Oxadiazoles (5f, 5g, 5h, 5i)

Compounds 5f–5i, synthesized via a four-component reaction, differ in substitution patterns but share the 1,3,4-oxadiazole backbone (Table 2).

Table 2: Structural and Spectroscopic Comparisons

Compound Substituents on Oxadiazole Key Functional Groups Yield (%) Spectral Features (IR/NMR)
5f 4-ethylphenyl Dibenzylamino, benzaldehyde 86 C=O stretch at 1705 cm⁻¹; aromatic δ 7.2–8.1 ppm
5g 3,5-dimethylphenyl Benzyl(methyl)amino, benzaldehyde 83 N-H stretch at 3280 cm⁻¹; methyl δ 2.3 ppm
Target 4-(methylsulfonyl)phenyl Nitro, benzamide N/A Expected: S=O stretch ~1350 cm⁻¹; nitro ~1520 cm⁻¹
  • Key Observations: The target compound’s nitro and sulfonyl groups may confer higher polarity than 5f–5i’s alkyl/amino substituents, affecting solubility and pharmacokinetics . Synthetic yields for 5f–5i (82–86%) suggest efficient methodologies that could be adapted for the target compound’s synthesis.

Thiadiazole Analog: N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide

This compound replaces the oxadiazole ring with a 1,3,4-thiadiazole and introduces a sulfamoyl group (Table 3).

Table 3: Oxadiazole vs. Thiadiazole Comparison

Feature Target Compound (Oxadiazole) Thiadiazole Analog
Heterocyclic Core 1,3,4-Oxadiazole (O, N) 1,3,4-Thiadiazole (S, N)
Key Substituents Methylsulfonyl, dinitrobenzamide Ethyl, sulfamoyl, dinitrobenzamide
Electronic Effects Strong electron-withdrawing (SO₂, NO₂) Moderate electron-withdrawing (SO₂NH)
Bioactivity Potential Antimicrobial (inferred) Unreported
  • The ethyl group in the thiadiazole analog might reduce metabolic stability relative to the target compound’s methylsulfonyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.